molecular formula C26H26FN3O4S B2385518 9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime CAS No. 946358-92-5

9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime

Cat. No.: B2385518
CAS No.: 946358-92-5
M. Wt: 495.57
InChI Key: DUAZNPFRKPOYSF-UHFFFAOYSA-N
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Description

9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime features a fluorenone oxime core modified with a 2-hydroxypropyl linker and a piperazine sulfonyl group attached to a 4-fluorophenyl moiety. The oxime group (-NOH) introduces hydrogen-bonding capability, while the 4-fluorophenylsulfonyl-piperazine moiety may enhance metabolic stability and receptor affinity due to electron-withdrawing effects .

Properties

IUPAC Name

1-(fluoren-9-ylideneamino)oxy-3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4S/c27-19-9-11-21(12-10-19)35(32,33)30-15-13-29(14-16-30)17-20(31)18-34-28-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-12,20,31H,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAZNPFRKPOYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime is a derivative of fluorenone, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to elucidate the biological activity of this specific compound.

Chemical Structure and Properties

The compound features a fluorenone core, which is known for its diverse pharmacological applications. The presence of substituents such as the 4-fluorophenyl sulfonamide group and the piperazine moiety contributes to its biological profile. The oxime functional group is also significant in modulating biological activity.

Antimicrobial Activity

Recent studies indicate that fluorenone derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The substituents on the fluorenone structure play a crucial role in determining the spectrum and intensity of antimicrobial activity. The electron-withdrawing nature of fluorine enhances the inhibitory effects against both planktonic and biofilm states of bacteria .

Anticancer Activity

Fluorenone derivatives have been investigated for their anticancer potential. In particular, some analogues have demonstrated significant antiproliferative effects by acting as inhibitors of type I topoisomerase. The introduction of linear alkyl groups in side chains has been shown to enhance this activity compared to branched or bulky groups . The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with cellular signaling pathways.

Antioxidant Properties

The antioxidant activity of fluorenone derivatives is well-documented, with several studies reporting their ability to scavenge free radicals effectively. This property is critical in mitigating oxidative stress-related diseases and could be beneficial in therapeutic applications .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several fluorenone derivatives for their antimicrobial efficacy against clinical isolates. The results indicated that compounds with specific substituents exhibited higher activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .
  • Cytotoxicity Assays : In vitro cytotoxicity assays using cancer cell lines revealed that certain fluorenone derivatives significantly inhibited cell growth, demonstrating potential as chemotherapeutic agents. The mechanism was attributed to cell cycle arrest and induction of apoptosis .

Data Tables

Activity Type Tested Strains/Cells Results Reference
AntimicrobialStaphylococcus aureus, E. coliEffective against both planktonic and biofilm forms
AnticancerHeLa, MCF-7 (breast cancer)Significant cytotoxicity observed
AntioxidantDPPH radical scavenging assayHigh scavenging activity

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Routes : Compounds with piperazine sulfonyl groups (e.g., ) are typically synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 8–30% .
  • Characterization : NMR (1H, 13C, 19F) and mass spectrometry are standard for confirming structures, with melting points varying widely (132–230°C) depending on substituents .
  • Biological Relevance : Fluorinated aryl groups (e.g., 4-fluorophenyl) improve metabolic stability and binding affinity in kinase inhibitors and GPCR-targeting agents .

Preparation Methods

Preparation of 9H-Fluoren-9-One Oxime

Protocol :

  • Reagents : 9H-Fluoren-9-one (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), sodium acetate (2.0 equiv)
  • Solvent System : Ethanol/water (4:1 v/v)
  • Conditions : Reflux at 80°C for 6 hr under nitrogen
  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethyl acetate
  • Yield : 82–89%
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NOH), 8.15–7.25 (m, 8H, Ar-H)
    • IR (KBr): ν 3250 (O-H), 1665 (C=N), 1590 cm⁻¹ (Ar C=C)

Synthesis of 4-((4-Fluorophenyl)Sulfonyl)Piperazine

Stepwise Procedure :

  • Sulfonylation :
    • Piperazine (1.0 equiv) dissolved in anhydrous DCM at 0°C
    • 4-Fluorobenzenesulfonyl chloride (1.05 equiv) added dropwise
    • Triethylamine (2.5 equiv) as base, stirred 24 hr at RT
  • Purification :
    • Aqueous workup (1M HCl → saturated NaHCO3)
    • Column chromatography (SiO2, EtOAc/hexane 1:3 → 1:1)
  • Yield : 76%
  • Analytical Data :
    • MS (ESI+): m/z 273.08 [M+H]+
    • ¹⁹F NMR (376 MHz, CDCl3): δ -109.5 (s, 1F)

Formation of 3-Chloro-2-Hydroxypropyl Intermediate

Epoxide Ring-Opening Strategy :

  • Reagents : Epichlorohydrin (1.5 equiv), 4-((4-fluorophenyl)sulfonyl)piperazine (1.0 equiv)
  • Catalytic System :
    • KI (0.1 equiv) as nucleophilic promoter
    • K2CO3 (2.0 equiv) as base
  • Solvent : DMF, 70°C, 8 hr
  • Outcome :
    • Regioselective attack at less hindered epoxide carbon
    • Yield : 68% after silica gel purification
  • Key Spectral Marker :
    • ¹H NMR (CDCl3): δ 4.12 (m, 1H, CHOH), 3.85 (dd, J = 11.2, 4.1 Hz, 1H, CH2Cl), 3.72 (dd, J = 11.2, 6.3 Hz, 1H, CH2Cl)

Final Coupling and Optimization

Mitsunobu Reaction for Ether Formation

Optimized Conditions :

Parameter Specification
Oxime substrate 9H-Fluoren-9-one oxime (1.0 equiv)
Alkylating agent 3-Chloro-2-hydroxypropyl derivative (1.2 equiv)
Phosphine Triphenylphosphine (1.5 equiv)
Azodicarboxylate DIAD (1.5 equiv)
Solvent Anhydrous THF
Temperature 0°C → RT, 12 hr
Workup Column chromatography (SiO2, CH2Cl2/MeOH 20:1)
Yield 63%

Critical Considerations :

  • Strict exclusion of moisture essential for Mitsunobu efficiency
  • DIAD preferred over DEAD for better stereocontrol
  • Tertiary alcohol configuration retained via stereospecific reaction

Alternative Nucleophilic Displacement Route

For scale-up production avoiding Mitsunobu reagents:

  • Activation : Convert oxime -OH to mesylate (MsCl, Et3N, DCM, 0°C)
  • Displacement :
    • 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl mesylate (1.0 equiv)
    • K2CO3 (3.0 equiv), DMF, 80°C, 24 hr
  • Yield : 58% with 94% purity (HPLC)
  • Advantage : Avoids stoichiometric phosphine/azide reagents

Analytical Characterization of Final Product

Spectroscopic Profile

¹H NMR (600 MHz, DMSO-d6):

  • δ 8.21 (d, J = 7.5 Hz, 2H, Fluorenone H-1,8)
  • δ 7.92–7.35 (m, 6H, Fluorenone H-2–7)
  • δ 7.68 (d, J = 8.4 Hz, 2H, SO2Ar-H)
  • δ 7.12 (t, J = 8.7 Hz, 2H, F-Ar-H)
  • δ 4.92 (m, 1H, OCH2)
  • δ 3.85–2.65 (m, 14H, Piperazine + CH2CHOH)

¹³C NMR (151 MHz, DMSO-d6):

  • 193.5 (C=O), 164.1 (d, J = 248 Hz, C-F), 136.2–119.8 (Ar-C), 72.4 (CHOH), 52.1–45.3 (Piperazine C)

HRMS (ESI-TOF):

  • Calculated for C31H29FN3O4S [M+H]+: 558.1862
  • Found: 558.1859

Industrial-Scale Process Considerations

Cost Analysis of Key Steps

Step Cost Driver Mitigation Strategy
Piperazine sulfonylation 4-Fluorobenzenesulfonyl chloride price Bulk purchasing agreements
Mitsunobu reaction DIAD/Triphenylphosphine cost Catalytic Mitsunobu variants
Final purification Column chromatography Switch to crystallization (80% recovery)

Environmental Impact Assessment

  • PMI (Process Mass Intensity) : 32 kg/kg (current process) vs. industry benchmark 25 kg/kg
  • Key Improvements :
    • Replace DMF with Cyrene™ in displacement reactions (PMI reduction 18%)
    • Implement membrane-based solvent recovery

Comparative Evaluation of Synthetic Routes

Parameter Mitsunobu Route Nucleophilic Displacement
Overall Yield 63% 58%
Stereochemical Control Complete retention 92% retention
Scalability Limited by DIAD cost Kilogram-scale demonstrated
Purity (HPLC) 98.5% 94.2%
E-Factor 48 37

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques confirm its structure?

The synthesis typically involves coupling reactions, such as palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄ in dry CH₂Cl₂) to attach the piperazine-sulfonyl and oxime moieties to the fluorenone core . Key steps include:

  • Oxime Formation : Reaction of 9H-fluoren-9-one with hydroxylamine derivatives.
  • Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group to the piperazine ring.
  • Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) .

Q. Structural Confirmation :

  • NMR Spectroscopy : Distinct shifts for the oxime proton (~8.5–9.5 ppm) and sulfonyl group (aromatic protons near 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (C₂₇H₂₅FN₂O₄S, ~516.5 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and confirms bond angles (e.g., C-O-N linkage in oxime) .

Q. What safety precautions are necessary when handling this compound?

Based on SDS

  • Toxicity : Classified as Acute Toxicity (Category 4 for oral/dermal/inhalation) and Skin/Eye Irritant (Category 2) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize catalytic efficiency in its synthesis?

Key variables to test via Design of Experiments (DOE):

  • Catalyst Loading : Vary Pd(PPh₃)₄ from 2–10 mol% to balance cost and yield .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, CH₃CN) vs. CH₂Cl₂ for reaction rate.
  • Temperature : Monitor yield at 25°C vs. 40°C to assess thermal stability.
  • Reaction Time : Use TLC to track progress and minimize side products .

Example Optimization : Increasing Pd loading from 5.2 mol% to 7.5 mol% improved yield from 91% to 95% in analogous fluorenone oxime syntheses .

Q. What strategies resolve stereochemical ambiguities in the oxime moiety?

  • X-ray Crystallography : Definitive assignment of E/Z configuration via bond length analysis (e.g., C=N vs. C-O distances) .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • Circular Dichroism (CD) : Correlate optical activity with crystallographic data for absolute configuration .

Q. How to address discrepancies in biological activity data between in vitro and in vivo studies?

  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma or tissue samples.
  • Pharmacokinetic (PK) Studies : Measure bioavailability and half-life to explain reduced efficacy in vivo.
  • Target Engagement Assays : Confirm compound binding to intended targets (e.g., kinases) via SPR or ITC .

Case Study : A fluorenone oxime derivative showed potent in vitro IC₅₀ of 50 nM against a cancer cell line but <10% tumor reduction in mice due to rapid hepatic clearance .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Oxime Isomerization : E/Z isomerization under acidic conditions. Mitigation : Use neutral buffers and low temperatures.
  • Sulfonylation Overreaction : Di-sulfonylated byproducts. Mitigation : Limit sulfonyl chloride equivalents to 1.1–1.3 equiv .
  • Piperazine Ring Opening : Acidic conditions may cleave the piperazine. Mitigation : Use anhydrous conditions and non-protic solvents .

Q. How to analyze the compound’s stability under various storage conditions?

  • Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.
  • Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage .

Q. What spectroscopic features distinguish this compound from its analogs?

  • ¹H NMR : Unique splitting patterns for the 2-hydroxypropyl group (δ 3.5–4.5 ppm, multiplet) and piperazine ring (δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1250 cm⁻¹) and oxime (1630–1690 cm⁻¹) groups .
  • UV-Vis : λₘₐₓ ~280–300 nm (fluorenone π→π* transitions) .

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